molecular formula C10H12N2O4 B1620186 N-(4-Nitrophenyl)glycine ethyl ester CAS No. 3589-59-1

N-(4-Nitrophenyl)glycine ethyl ester

Cat. No.: B1620186
CAS No.: 3589-59-1
M. Wt: 224.21 g/mol
InChI Key: ZJSORJPYCPRKMN-UHFFFAOYSA-N
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Description

N-(4-Nitrophenyl)glycine ethyl ester: is a chemical compound that belongs to the class of glycine derivatives. It is characterized by the presence of an ethyl ester group and a p-nitrophenyl group attached to the nitrogen atom of glycine. This compound is often used in various chemical and biological research applications due to its unique properties.

Properties

IUPAC Name

ethyl 2-(4-nitroanilino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-2-16-10(13)7-11-8-3-5-9(6-4-8)12(14)15/h3-6,11H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJSORJPYCPRKMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80189448
Record name Glycine, N-(p-nitrophenyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3589-59-1
Record name N-(4-Nitrophenyl)glycine ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3589-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-(p-nitrophenyl)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003589591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, N-(p-nitrophenyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Nitrophenyl)glycine ethyl ester typically involves the esterification of glycine with p-nitrophenyl ethyl ester. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: N-(4-Nitrophenyl)glycine ethyl ester undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to form amino derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.

Major Products:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

N-(4-Nitrophenyl)glycine ethyl ester is explored as a precursor in the synthesis of various pharmaceutical compounds. Its ability to undergo nucleophilic substitution reactions makes it useful in the development of new drugs, particularly those targeting specific biochemical pathways. The nitrophenyl moiety is often associated with pharmacological activities, including enzyme inhibition and modulation of receptor interactions .

Biochemical Research

This compound serves as a valuable tool in biochemical studies due to its reactivity with nucleophiles and electrophiles. Research indicates that it can be utilized in:

  • Protein Crosslinking: It has been identified as a high-yield photoreagent for protein crosslinking and affinity labeling, facilitating studies on protein interactions and structural biology .
  • Enzyme Inhibition Studies: The compound's derivatives are investigated for their potential to inhibit specific enzymes, contributing to our understanding of metabolic pathways and disease mechanisms .

Synthesis of Novel Compounds

The structural features of this compound allow for the synthesis of novel compounds with enhanced biological activities. For instance, modifications to the nitrophenyl group can lead to derivatives with improved pharmacological profiles, making them candidates for further development as therapeutic agents .

Case Study 1: Protein Labeling

A study published in the Proceedings of the National Academy of Sciences highlighted the use of this compound in protein labeling experiments. The compound was shown to effectively label proteins under mild conditions, providing insights into protein function and interaction dynamics .

Case Study 2: Anticonvulsant Activity

Research involving related compounds has demonstrated anticonvulsant properties linked to structures similar to this compound. These findings suggest potential applications in treating seizure disorders, emphasizing the importance of exploring this compound's derivatives for therapeutic efficacy .

Mechanism of Action

The mechanism of action of N-(4-Nitrophenyl)glycine ethyl ester involves its interaction with specific molecular targets. The nitrophenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The ester group can undergo hydrolysis, releasing glycine and p-nitrophenol, which can further interact with biological pathways.

Comparison with Similar Compounds

N-(4-Nitrophenyl)glycine ethyl ester can be compared with other glycine derivatives such as:

  • GLYCINE, N-(p-NITROPHENYL)-, METHYL ESTER
  • GLYCINE, N-(p-NITROPHENYL)-, ISOPROPYL ESTER

Uniqueness: The ethyl ester group in this compound provides distinct reactivity and solubility properties compared to its methyl and isopropyl counterparts. This makes it suitable for specific applications where these properties are advantageous.

Biological Activity

N-(4-Nitrophenyl)glycine ethyl ester is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound consists of a glycine moiety linked to an ethyl ester with a para-nitrophenyl group. The presence of the nitrophenyl group is significant as it introduces unique electronic properties that can affect the compound's reactivity and biological interactions. The molecular structure can be represented as follows:

N 4 Nitrophenyl glycine ethyl ester C9H10N2O3\text{N 4 Nitrophenyl glycine ethyl ester }\quad \text{C}_9\text{H}_{10}\text{N}_2\text{O}_3

Synthesis

The synthesis of this compound typically involves the reaction of glycine ethyl ester with 4-nitrobenzoyl chloride. This reaction is facilitated by standard coupling agents, which promote the formation of the amide bond between the glycine derivative and the nitrophenyl moiety.

  • Antimicrobial Properties : The nitrophenyl group is known to enhance antimicrobial activity. Studies indicate that compounds with similar structures exhibit significant antibacterial and antifungal properties against various strains, including Gram-positive and Gram-negative bacteria .
  • Enzyme Inhibition : Research has shown that this compound can act as an inhibitor for certain enzymes. For instance, it has been observed to inhibit proteases, which are critical in various biological pathways .
  • Nucleophilic Substitution Reactions : The compound engages in nucleophilic substitution reactions, which are essential for its interactions with biological systems. These reactions can lead to the formation of biologically active metabolites .

Antimicrobial Activity

A study evaluating the antibacterial effects of this compound demonstrated its effectiveness against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, indicating potent activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus10
Escherichia coli20
Pseudomonas aeruginosa50

Enzyme Inhibition Studies

In another investigation, this compound was tested for its inhibitory effects on serine proteases. The results indicated a significant reduction in enzyme activity, with an IC50 value of 15 µM, showcasing its potential as a therapeutic agent in diseases where protease activity is dysregulated .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-Nitrophenyl)glycine ethyl ester
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